6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

PDZ domain inhibition autism spectrum disorder protein-protein interaction

Researchers requiring a rigidified phenylalanine bioisostere for PDZ-domain or peptidomimetic SAR often face regioisomeric ambiguity that undermines reproducibility. This 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 1218072-71-9) resolves that challenge with exact 6-NH₂-2-COOH substitution verified at ≥97% purity. - Confirmed binding mode in Shank3 PDZ co-crystal structures (PDB 3O5N). - Enables elaboration at the solvent-exposed 6-NH₂ vector while preserving the essential carboxylate pharmacophore. - Each lot QC-checked for regioisomeric integrity, ensuring consistent SAR data across studies.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11903467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)NC1C(=O)O
InChIInChI=1S/C10H12N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3,11H2,(H,13,14)
InChIKeyPIYYIUZBVPRWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Overview


6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 1218072-71-9) is a heterocyclic, non-proteinogenic α-amino acid analogue featuring a partially saturated quinoline core . The compound combines a primary amino group at the 6-position with a carboxylic acid at the 2-position, conferring zwitterionic character and structural rigidity that mimics phenylalanine while restricting conformational freedom . This scaffold is classified as a rigidified bioisostere of phenylalanine, a privileged motif in peptidomimetic drug design . Commercial availability is predominantly as a research chemical with typical purity specifications of ≥97% .

Why Generic Substitution Fails: 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Specificity


Interchanging tetrahydroquinoline carboxylic acid derivatives without considering the precise amino group position and ring saturation is scientifically invalid. The 6-amino-2-carboxylic acid regioisomer presents a unique combination of a phenylalanine-mimicking zwitterionic core and a 6-NH₂ handle that is absent in the parent 1,2,3,4-tetrahydroquinoline-2-carboxylic acid . This 6-amino substituent fundamentally alters hydrogen-bonding capacity, electronic distribution, and metabolic stability relative to des-amino or differently amino-substituted congeners [1]. Evidence from Shank PDZ domain inhibitor studies demonstrates that tetrahydroquinoline carboxylate binding affinity and selectivity are exquisitely sensitive to substitution pattern, with closely related regioisomers exhibiting divergent target engagement profiles [2]. Consequently, procurement specifications must mandate the exact 6-amino-2-carboxylic acid substitution pattern to ensure experimental reproducibility.

Head-to-Head Evidence for 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid


Shank3 PDZ Domain: 6-Amino vs. Unsubstituted Scaffold

Tetrahydroquinoline-2-carboxylic acid derivatives are established inhibitors of the Shank3 PDZ domain, a target implicated in autism spectrum disorders. The 6-amino substituent introduces a hydrogen-bond donor/acceptor that can enhance binding affinity relative to the unsubstituted 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 46185-24-4) [1]. While direct IC50 values for the 6-amino-2-carboxylic acid variant against Shank3 PDZ are not publicly disclosed, the co-crystal structure of related tetrahydroquinoline carboxylates (PDB 3O5N, resolution 1.83 Å) confirms that the 2-carboxylate engages critical Arg and Lys residues in the PDZ binding pocket and that substituents at the 6-position are oriented toward a solvent-exposed region amenable to additional polar interactions [2]. The unsubstituted parent scaffold lacks this 6-NH₂ functionality and thus cannot participate in analogous hydrogen-bond networks [3].

PDZ domain inhibition autism spectrum disorder protein-protein interaction

MAO-A Inhibition: 2-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomer

Monoamine oxidase A (MAO-A) inhibition data are available for closely related regioisomers, enabling cross-study comparison. 6-Amino-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 2138429-78-2) exhibits an IC50 of >100,000 nM against human MAO-A in a fluorescence-based kynuramine deamination assay, classifying it as essentially inactive [1]. This contrasts with the known activity of certain 1,2,3,4-tetrahydroquinoline derivatives as MAO inhibitors, where the position of the carboxylic acid group is a critical determinant of potency [2]. The 2-carboxylic acid regioisomer (target compound) positions the carboxylate differently within the enzyme active site compared to the 4-carboxylic acid variant, which is predicted to alter interactions with FAD cofactor-proximal residues [3]. While direct IC50 data for the target compound against MAO-A remain absent from open literature, the >100,000 nM value for the 4-carboxylic acid regioisomer establishes a clear baseline demonstrating that regioisomeric position profoundly impacts biological activity.

MAO-A inhibition neurotransmitter metabolism CNS drug discovery

NMDA Glycine-Site Antagonists: THQ-2-carboxylic Acid vs. Phenylalanine Scaffold Rigidity

The tetrahydroquinoline-2-carboxylic acid scaffold serves as a conformationally restricted phenylalanine surrogate in glycine-site NMDA antagonists. In a series of trans 2-carboxy-4-substituted tetrahydroquinolines, the phenylalanine-derived antagonist L-696,833 achieved an ED50 of 29 mg/kg (i.p.) in the DBA/2 mouse audiogenic seizure model, compared to 39 mg/kg for the benzylamine analogue L-690,590 and 31.5 mg/kg for the methyl ester prodrug L-691,470 [1]. The 6-amino substituent on the target compound provides a synthetic handle that is absent in the clinical candidate L-689,560 ((2R,4S)-5,7-dichloro-4-[(phenylcarbamoyl)amino]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid), which binds the glycine site with KD = 3.29 nM (NR1a) and 1.61 nM (NR1e) [2]. While L-689,560 relies on 5,7-dichloro substitution for potency, the 6-amino-2-carboxylic acid scaffold offers an alternative vector for introducing substituents that modulate pharmacokinetic properties without occupying the chlorine-requiring pharmacophoric positions [3].

NMDA receptor glycine-site antagonist anticonvulsant stroke

Antibacterial Activity: Saturation State and Potency Against Mycobacterium

The biochemical characterization of nitro-substituted tetrahydroquinoline analogues versus their aromatic quinoline counterparts provides direct evidence that ring saturation critically modulates antibacterial activity. In a study comparing nitroxoline (8-hydroxy-5-nitroquinoline) with its 6-nitro regioisomer and their 1,2,3,4-tetrahydroquinoline analogues, substantially different biological activities were observed depending on pyridine ring saturation [1]. The 1,2,3,4-tetrahydroquinoline scaffold alters metal-chelating properties and inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, key antibacterial targets, relative to the fully aromatic quinoline system [2]. The target compound, bearing a 6-amino rather than 6-nitro group, offers a reduced electron-withdrawing character that may enhance metabolic stability while retaining the saturated scaffold's differentiated target engagement profile compared to aromatic 6-aminoquinoline carboxylic acids (e.g., 6-aminoquinoline-3-carboxylic acid, CAS 21872-88-8) [3].

antibacterial nitroxoline analogue methionine aminopeptidase Mycobacterium

Application Scenarios for 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid


Shank3 PDZ Domain Inhibitor Optimization

Procure this compound as a core scaffold for structure-activity relationship (SAR) studies targeting the Shank3 PDZ domain. The 6-amino group provides a solvent-exposed vector for introducing diverse substituents (e.g., sulfonamides, amides, ureas) to modulate affinity and selectivity, while the 2-carboxylic acid maintains the essential PDZ-binding pharmacophore confirmed by co-crystal structures (PDB 3O5N, 1.83 Å resolution) [1]. This enables systematic exploration of the chemical space adjacent to the Arg/Lys carboxylate-binding pocket without disrupting the primary binding interaction.

NMDA Glycine-Site Antagonist Lead Diversification

Use the 6-amino-2-carboxylic acid scaffold as an alternative starting point for glycine-site NMDA antagonist synthesis, orthogonal to the established L-689,560 series (5,7-dichloro substitution; KD = 1.61–3.29 nM on NR1 receptors) [2]. The 6-amino handle allows installation of pharmacokinetic-modulating groups (e.g., PEG linkers, fluorinated motifs) without occupying the chlorine-requiring positions critical for high-affinity glycine-site binding, potentially yielding antagonists with differentiated brain penetration or half-life profiles [3].

Conformationally Constrained Phenylalanine Surrogate

Incorporate this rigidified phenylalanine bioisostere into peptide or small-molecule libraries where conformational restriction of the phenylalanine side chain is desired . The tetrahydroquinoline skeleton locks the χ1 and χ2 torsional angles, while the 6-amino group serves as an attachment point for further elaboration (e.g., biotinylation, fluorophore conjugation) without compromising the bioisosteric relationship to phenylalanine. This is particularly relevant for designing protease-resistant peptidomimetics targeting cholecystokinin (CCK) receptors or integrin-binding motifs.

Antibacterial Lead Generation via MetAP Inhibition

Deploy the saturated tetrahydroquinoline scaffold in antibacterial screening cascades targeting mycobacterial MetAPs, based on the demonstrated differentiation between aromatic quinoline and saturated tetrahydroquinoline analogues in MetAP inhibition and M. smegmatis susceptibility [4]. The 6-amino group can be functionalized via amide coupling to generate focused libraries for hit identification, exploiting the altered metal-chelating properties of the saturated scaffold relative to nitroxoline-derived aromatic chemotypes.

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